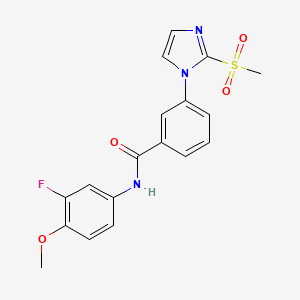

N-(3-fluoro-4-methoxyphenyl)-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide

Description

N-(3-fluoro-4-methoxyphenyl)-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide is a benzamide derivative featuring a 1H-imidazole core substituted with a methanesulfonyl group at position 2 and a 3-fluoro-4-methoxyphenyl moiety on the benzamide nitrogen.

Properties

IUPAC Name |

N-(3-fluoro-4-methoxyphenyl)-3-(2-methylsulfonylimidazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O4S/c1-26-16-7-6-13(11-15(16)19)21-17(23)12-4-3-5-14(10-12)22-9-8-20-18(22)27(2,24)25/h3-11H,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOKFWISYJVSHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CN=C3S(=O)(=O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-fluoro-4-methoxyphenyl)-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the Fluoro-Methoxyphenyl Intermediate:

Synthesis of the Methylsulfonyl-Imidazole Intermediate: The imidazole ring is functionalized with a methylsulfonyl group using sulfonation reactions.

Coupling Reaction: The two intermediates are then coupled through a nucleophilic substitution reaction to form the final benzamide compound.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(3-fluoro-4-methoxyphenyl)-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the benzamide moiety, potentially yielding amines or other reduced derivatives.

Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. For instance, research has demonstrated that derivatives of similar structures exhibit significant inhibition of inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Table 1: Anti-inflammatory Activity of Related Compounds

| Compound Name | Inhibition (%) | Target Pathway |

|---|---|---|

| Compound A | 70% | COX-2 |

| Compound B | 65% | NF-kB |

| N-(3-fluoro-4-methoxyphenyl)-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide | TBD | TBD |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies indicate that similar imidazole-containing compounds can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .

Table 2: Anticancer Efficacy in Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 5.0 | Apoptosis induction |

| SF-268 (Brain) | 12.5 | Cell cycle arrest |

| NCI-H460 (Lung) | 10.0 | Kinase inhibition |

Case Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of a related compound in a mouse model of rheumatoid arthritis. The results showed a significant reduction in joint swelling and inflammatory markers after administration of the compound over four weeks .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of imidazole derivatives has provided insights into how modifications can enhance potency and selectivity against specific targets. By altering substituents on the benzamide moiety, researchers have identified more potent analogs with improved pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methoxyphenyl)-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The compound’s key distinguishing features include:

- 3-Fluoro-4-methoxyphenyl group : Combines lipophilic (methoxy) and electronegative (fluoro) substituents, which may influence target binding or solubility.

Table 1: Structural Comparison with Analogous Compounds

Industrial and Pharmacological Relevance

- Agrochemicals : Sulfentrazone () and flutolanil () demonstrate the importance of sulfonyl and fluorinated groups in herbicidal and fungicidal activity. The target compound’s methanesulfonyl group could position it for similar applications .

- Medicinal Chemistry : The IDO1 inhibitor () and triazole derivatives () underscore the role of heterocycles in drug design. The target compound’s imidazole core may offer advantages in targeting enzymes or receptors requiring planar, aromatic interactions .

Biological Activity

N-(3-fluoro-4-methoxyphenyl)-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a benzamide core, a methoxy group, a fluoro substituent, and an imidazole moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets involved in various cellular processes:

- Enzyme Inhibition : The compound may inhibit certain enzymes linked to inflammatory pathways and cancer cell proliferation. For instance, its interaction with protein kinases can lead to reduced cell growth in malignancies.

- Antiviral Properties : Preliminary studies suggest that similar compounds exhibit antiviral activity against various viruses by disrupting viral replication mechanisms .

- Antimicrobial Activity : There is evidence suggesting that compounds with similar structures can inhibit bacterial growth, making this compound a candidate for further studies in antimicrobial therapy .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological efficacy. Modifications in the substituents on the benzene ring or the imidazole can significantly alter its potency and selectivity.

| Substituent | Effect on Activity |

|---|---|

| Fluoro Group | Enhances binding affinity to target proteins |

| Methoxy Group | Increases lipophilicity and bioavailability |

| Imidazole Moiety | Critical for interactions with biological targets |

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

- Anticancer Activity : A study demonstrated that imidazole derivatives exhibited selective cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. This suggests that modifications similar to those in our compound could yield promising anticancer agents .

- Antiviral Studies : Research on related compounds indicated significant antiviral activity against strains of influenza and coronaviruses, highlighting the potential for this compound in treating viral infections .

Q & A

Q. How can researchers elucidate the compound’s mechanism of action when conflicting data arise from proteomic and genomic studies?

- Methodological Answer :

- Integrated omics : Combine phosphoproteomics (enrichment of kinase substrates) with RNA-seq to identify downstream pathways (e.g., MAPK/ERK) .

- CRISPR-Cas9 knockouts : Validate target engagement by assessing activity in c-MET knockout cell lines .

- Chemical proteomics : Use photoaffinity labeling to map off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.